Subcellular Localization: Quarfloxin Undergoes Lysosomal Sequestration, Unlike CX-5461
Quarfloxin exhibits a distinct subcellular fate compared to the structurally related Pol I inhibitor CX-5461 (Pidnarulex). In direct comparative cellular imaging studies, Quarfloxin was found to accumulate within lysosomal compartments, leading to lysosomal membrane permeabilization (LMP) and subsequent activation of stress adaptation pathways including TFEB and autophagy. In contrast, CX-5461 did not show this lysosomal sequestration behavior under identical experimental conditions [1]. Disruption of TFEB or autophagy pathways specifically increased cellular sensitivity to Quarfloxin but not to CX-5461, confirming the functional relevance of this unique localization pattern [1].
| Evidence Dimension | Subcellular localization and lysosomal engagement |
|---|---|
| Target Compound Data | Accumulates in lysosomes; induces LMP; activates TFEB and autophagy pathways |
| Comparator Or Baseline | CX-5461 (Pidnarulex): No lysosomal accumulation observed; distinct subcellular distribution |
| Quantified Difference | Qualitative difference in subcellular compartmentalization; functional difference confirmed by genetic ablation of TFEB/autophagy |
| Conditions | Human cancer cell lines; confocal microscopy; genetic knockdown/knockout models |
Why This Matters
This unique lysosomal sequestration dictates Quarfloxin's resistance profile and creates combinatorial vulnerability with lysosomotropic agents like chloroquine derivatives, a therapeutic opportunity not applicable to CX-5461.
- [1] Ferret L, Pol JG, Sauvat A, et al. Lysosomal membrane permeabilization enhances the anticancer effects of POLR1 (RNA polymerase I) transcription inhibitors. Autophagy. 2025. View Source
